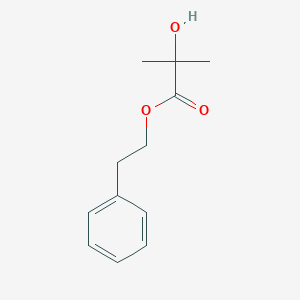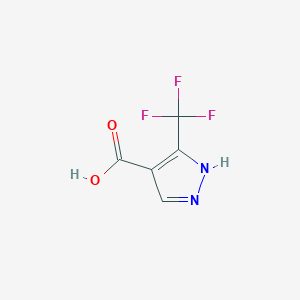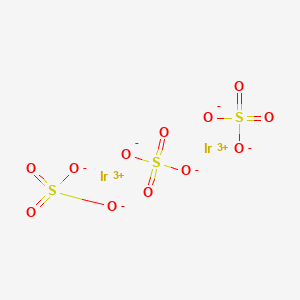
3-Methylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a branched alkane, specifically a methyl-substituted nonacosane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its presence in various natural sources, including plant waxes and insect pheromones .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonacosane can be achieved through several methods. One common approach involves the catalytic hydrogenation of long-chain alkenes or alkynes. Another method includes the Grignard reaction, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to yield the desired alkane .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant waxes. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Additionally, large-scale synthesis can be performed using catalytic hydrogenation of long-chain hydrocarbons under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 3-Methylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although alkanes are already in a reduced state, they can undergo further reduction under specific conditions to form smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the alkane chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium or platinum
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Smaller hydrocarbons
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes)
科学的研究の応用
3-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: The compound is studied for its role in insect pheromones, particularly in the communication and mating behaviors of certain insect species.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as a lubricant and additive in various industrial applications due to its long-chain structure and stability
作用機序
The mechanism of action of 3-Methylnonacosane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as attraction or mating. The molecular targets and pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction pathways that lead to the desired behavioral outcome .
類似化合物との比較
Nonacosane (C₂₉H₆₀): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
Heptacosane (C₂₇H₅₆): Another long-chain alkane with a shorter carbon chain.
Tetracosane (C₂₄H₅₀): A shorter-chain alkane with similar chemical properties
Uniqueness of 3-Methylnonacosane: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group can influence its melting point, boiling point, and reactivity, making it distinct in its applications and behavior in various chemical reactions .
特性
IUPAC Name |
3-methylnonacosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(3)5-2/h30H,4-29H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKPETUZJQNEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931156 |
Source


|
| Record name | 3-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-67-0 |
Source


|
| Record name | Nonacosane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
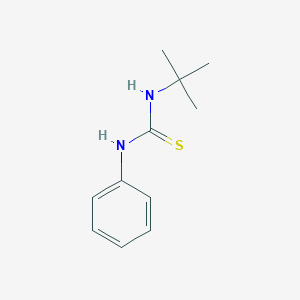

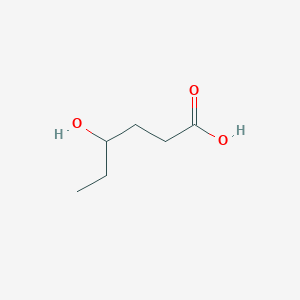
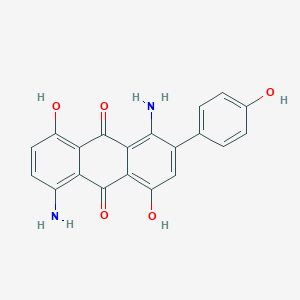
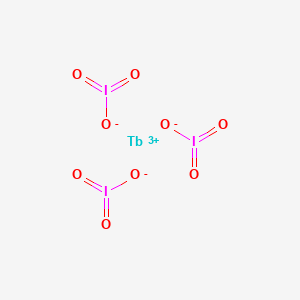
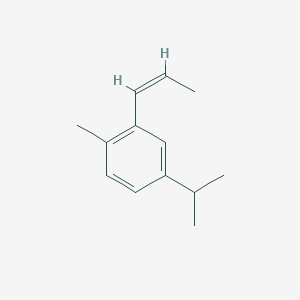
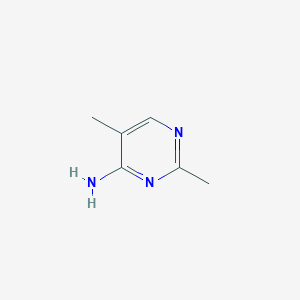
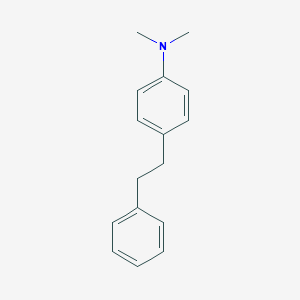
![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)
